molecular formula C11H11NO3 B1410974 6-(Pent-4-ynyloxy)nicotinic acid CAS No. 1984128-96-2

6-(Pent-4-ynyloxy)nicotinic acid

Cat. No.: B1410974
CAS No.: 1984128-96-2
M. Wt: 205.21 g/mol
InChI Key: WCEAOFYECUKUBE-UHFFFAOYSA-N
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Description

6-(Pent-4-ynyloxy)nicotinic acid is a valuable organic building block with the CAS Number 1984128-96-2 and a molecular formula of C11H11NO3 . It features a molecular structure that incorporates both a nicotinic acid moiety and a pent-4-ynyloxy chain, terminating in a reactive alkyne group. This combination makes the compound a promising intermediate in chemical synthesis and bioconjugation chemistry, particularly through Click Chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition. Researchers can utilize this compound for the synthesis of more complex molecules, including potential pharmaceutical candidates and biochemical probes. The presence of the carboxylic acid functional group also allows for further derivatization into amides or esters. This product is intended for research purposes as a biochemical reagent and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pent-4-ynoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h1,5-6,8H,3-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEAOFYECUKUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Pent 4 Ynyloxy Nicotinic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 6-(pent-4-ynyloxy)nicotinic acid identifies two primary bond disconnections. The most apparent disconnection is the ether linkage, suggesting a precursor relationship between a 6-hydroxynicotinic acid derivative and a pent-4-yne-1-halide or a related species with a suitable leaving group. This approach falls under the classical Williamson ether synthesis.

A second key disconnection involves the carboxylic acid group on the pyridine (B92270) ring. This functionality could be introduced at a later stage of the synthesis from a more stable precursor or, alternatively, it may require a protecting group to prevent unwanted side reactions during the etherification step. Therefore, the principal precursors are identified as a 6-substituted nicotinic acid and a C5 alkyne-containing fragment.

Classical Organic Synthesis Approaches

Traditional synthetic methods remain fundamental in the construction of this compound, offering robust and well-documented routes to the target molecule.

O-Alkylation Reactions for Ether Linkage Formation

The formation of the ether bond is most commonly achieved through the Williamson ether synthesis. google.comresearchgate.netscholarsresearchlibrary.comgoogle.com This SN2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

In the context of synthesizing this compound, the key starting material is 6-hydroxynicotinic acid. The phenolic proton of 6-hydroxynicotinic acid is acidic and can be readily deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding sodium or potassium salt. This salt then acts as a nucleophile, attacking an electrophilic pent-4-yne derivative.

The choice of the pent-4-yne electrophile is crucial. Typically, 5-bromopent-1-yne or 5-iodopent-1-yne would be employed due to the good leaving group ability of bromide and iodide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

A representative reaction is outlined below:

Reaction Scheme for O-Alkylation:

Generated code

It is important to consider potential side reactions, such as the elimination of the alkyl halide, although this is less likely with a primary halide like 5-halopent-1-yne. nih.gov

Functional Group Interconversions on the Pyridine Ring

The precursor, 6-hydroxynicotinic acid, can be synthesized from more readily available starting materials. One common route involves the hydrolysis of 6-chloronicotinic acid. plos.org This transformation can be achieved by heating 6-chloronicotinic acid with a strong base, such as sodium hydroxide (B78521), in water. plos.org The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution.

Another potential route to a functionalized pyridine ring is through the modification of 2-chloro-5-methylpyridine, which can be oxidized to 6-chloronicotinic acid. chemicalbook.comgoogle.com

Carboxylic Acid Derivatization and Protection/Deprotection Strategies

The presence of the carboxylic acid functionality in 6-hydroxynicotinic acid introduces a potential complication in the O-alkylation step. The carboxylate anion could also act as a nucleophile, leading to the formation of an ester byproduct. To circumvent this, the carboxylic acid group is often protected prior to the etherification reaction.

A common strategy is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester. researchgate.netorientjchem.org This can be achieved through Fischer esterification, by reacting the nicotinic acid derivative with the corresponding alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.netorientjchem.org

Esterification and Deprotection Steps:

StepReactionReagents and Conditions
Protection 6-Hydroxynicotinic acid to Methyl 6-hydroxynicotinateMethanol, catalytic H₂SO₄, reflux
O-Alkylation Methyl 6-hydroxynicotinate to Methyl 6-(pent-4-ynyloxy)nicotinateBase (e.g., K₂CO₃), 5-halopent-1-yne, DMF
Deprotection Methyl 6-(pent-4-ynyloxy)nicotinate to this compoundBase hydrolysis (e.g., NaOH, H₂O/MeOH) or acid hydrolysis (e.g., HCl, H₂O)

After the successful O-alkylation of the protected ester, the ester group is then hydrolyzed back to the carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification. researchgate.net This orthogonal protection strategy ensures that the desired ether linkage is formed selectively. organic-chemistry.orgsynarchive.com

Modern Catalytic Approaches in Synthesis

Modern catalytic methods, particularly those involving transition metals, offer powerful alternatives for the functionalization of the pyridine ring, potentially providing more direct and efficient routes to the target molecule or its key intermediates.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Modification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. nih.govwikipedia.orgnih.govrsc.orglibretexts.orgnorthwestern.edunih.gov

While not directly applicable to the formation of the ether linkage in this compound, these methods are highly relevant for the synthesis of functionalized pyridine precursors. For instance, a Suzuki coupling could be used to introduce various substituents onto the pyridine ring of a halonicotinic acid derivative before the O-alkylation step. nih.govnih.govnorthwestern.edu

More directly relevant is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.orglibretexts.org In a hypothetical alternative synthetic route, one could envision a Sonogashira coupling between a 6-halonicotinic acid derivative and a suitable alkyne to construct a different part of a more complex molecule, although this is not the primary strategy for the target compound's ether linkage.

A more direct application of modern catalysis could involve the direct C-H activation and alkoxylation of the pyridine ring. While challenging, advancements in this area could potentially offer a more atom-economical route to the desired product in the future.

Organocatalytic Methods in Nicotinic Acid Derivative Synthesis

While the traditional Williamson ether synthesis often relies on strong inorganic bases, there is a growing interest in the development of organocatalytic methods for etherification reactions. Organocatalysis utilizes small organic molecules to accelerate chemical transformations, offering potential advantages in terms of milder reaction conditions and reduced metal contamination.

Although specific organocatalytic methods for the synthesis of this compound are not extensively documented in the literature, the general principles of organocatalyzed etherification can be applied. For instance, the activation of the alkyl halide electrophile could potentially be achieved using Lewis basic organocatalysts. Furthermore, phase-transfer catalysts, which are often organic salts, can be employed to facilitate the reaction between the aqueous-soluble nicotinate (B505614) and the organic-soluble alkyl halide. One example of this approach involves the use of tetrabutylammonium (B224687) bromide (Bu₄N⁺Br⁻) in conjunction with a strong base like sodium hydroxide (NaOH) to promote the reaction. khanacademy.org

Sustainable and Green Chemistry Principles in Synthetic Design

The industrial production of nicotinic acid and its derivatives has traditionally involved methods with significant environmental drawbacks, such as the use of harsh oxidizing agents and the generation of substantial waste. researchgate.net Consequently, the application of green chemistry principles to the synthesis of compounds like this compound is a critical consideration.

For the synthesis of the 6-hydroxynicotinic acid precursor, enzymatic and biocatalytic approaches represent a significant advancement in green chemistry. frontiersin.org These methods often proceed under mild conditions in aqueous media and can offer high selectivity and yield.

In the context of the Williamson ether synthesis step, several green strategies can be considered. These include the use of more environmentally benign solvents, such as moving from traditional polar aprotic solvents like DMF or DMSO to greener alternatives. masterorganicchemistry.com Additionally, research into catalytic versions of the Williamson ether synthesis aims to reduce the stoichiometric use of strong bases and the resultant salt waste. One innovative approach involves using weak alkylating agents like carboxylic acid esters at high temperatures (above 300 °C) in a catalytic process, which can achieve high selectivity. acs.org Another green methodology involves surfactant-assisted Williamson synthesis in aqueous media, which can enhance reaction rates and simplify product isolation. francis-press.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for the Williamson ether synthesis step. Key parameters that can be adjusted to maximize yield and minimize side reactions include the choice of base, solvent, temperature, and the nature of the leaving group on the pent-4-ynyl electrophile.

Base Selection: The choice of base is critical for the complete deprotonation of the hydroxyl group on 6-hydroxynicotinic acid to form the more nucleophilic alkoxide. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly used to drive the reaction to completion. masterorganicchemistry.comyoutube.com The use of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is also reported, often in conjunction with a phase-transfer catalyst. khanacademy.orgbyjus.com

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are typically employed in Williamson ether synthesis as they effectively solvate the cation of the alkoxide salt, thereby enhancing the nucleophilicity of the alkoxide. masterorganicchemistry.combyjus.com The choice of solvent can significantly impact the reaction rate and yield.

Temperature and Reaction Time: The reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, particularly with more sterically hindered substrates. wikipedia.org Typical temperatures for Williamson ether synthesis range from room temperature to around 100 °C, with reaction times varying from 1 to 8 hours. byjus.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Leaving Group: The nature of the leaving group on the electrophile influences the reaction rate. Iodides are generally the most reactive, followed by bromides and then chlorides, in accordance with the Sₙ2 reaction mechanism. organicchemistrytutor.com Tosylates are also excellent leaving groups and can be used as an alternative to halides. masterorganicchemistry.com

A systematic approach to optimization would involve varying these parameters to identify the conditions that provide the highest yield of the desired ether product.

Below is an interactive data table summarizing general conditions for Williamson Ether Synthesis that could be adapted for the synthesis of this compound.

ParameterConditionRationale
Base NaH, KH, NaOH, K₂CO₃Strong base required to deprotonate the hydroxyl group of 6-hydroxynicotinic acid to form the alkoxide.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.
Electrophile 5-iodopent-1-yne, 5-bromopent-1-yne, 5-chloropent-1-yneThe reactivity of the leaving group follows I > Br > Cl.
Temperature 25-100 °CBalances reaction rate with potential for side reactions.
Catalyst Phase-transfer catalyst (e.g., Bu₄N⁺Br⁻)Facilitates reaction between aqueous and organic phases.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Pent 4 Ynyloxy Nicotinic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 6-(Pent-4-ynyloxy)nicotinic acid, with a chemical formula of C11H11NO3, the expected exact mass can be calculated. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Expected High-Resolution Mass Spectrometry Data:

Ion SpeciesCalculated m/z
[M+H]⁺206.0761
[M+Na]⁺228.0580
[M-H]⁻204.0612

These are theoretical values. Actual experimental values may vary slightly.

The observation of ions corresponding to these calculated m/z values in an HRMS spectrum would provide strong evidence for the elemental composition of this compound, confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the connectivity and spatial relationship of atoms can be determined, leading to a complete structural elucidation.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H-2 (Pyridine)8.8 - 9.0d1H
H-4 (Pyridine)8.1 - 8.3dd1H
H-5 (Pyridine)6.8 - 7.0d1H
-OCH₂-4.4 - 4.6t2H
-CH₂- (adjacent to O)1.9 - 2.1p2H
-CH₂- (adjacent to C≡CH)2.3 - 2.5dt2H
C≡CH2.0 - 2.2t1H
-COOH10.0 - 13.0br s1H

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, dt = doublet of triplets, br s = broad singlet

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C-2 (Pyridine)150 - 152
C-3 (Pyridine)123 - 125
C-4 (Pyridine)138 - 140
C-5 (Pyridine)110 - 112
C-6 (Pyridine)162 - 164
-COOH165 - 167
-OCH₂-65 - 67
-CH₂- (adjacent to O)28 - 30
-CH₂- (adjacent to C≡CH)14 - 16
-C≡CH82 - 84
-C≡CH69 - 71

2D NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

Expected Infrared (IR) Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (sp)~3300Sharp, Medium
C-H (sp²)3000 - 3100Medium
C-H (sp³)2850 - 3000Medium
C≡C (Alkyne)2100 - 2260Weak to Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=N, C=C (Pyridine Ring)1450 - 1600Medium to Strong
C-O (Ether)1050 - 1250Strong

The presence of these characteristic absorption bands in the IR spectrum would confirm the presence of the carboxylic acid, alkyne, ether, and pyridine (B92270) functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of high quality is required. If suitable crystals of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

As no public crystal structure data is available, a detailed discussion of its specific solid-state structure is not possible. However, it would be expected that the carboxylic acid groups would form hydrogen-bonded dimers in the crystal lattice, a common feature for carboxylic acids.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, a combination of chromatographic methods would be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary tool for assessing the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or trifluoroacetic acid), would be suitable. The purity would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isolation Techniques:

The initial synthesis of this compound would likely result in a crude mixture. Purification could be achieved through several methods:

Crystallization: If the compound is a solid with good crystallization properties, this would be an effective method for purification.

Column Chromatography: Silica gel column chromatography would be a standard method for purifying the compound from starting materials and by-products. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective.

Preparative HPLC: For obtaining highly pure material, preparative HPLC could be employed.

The choice of purification technique would depend on the physical properties of the compound and the nature of the impurities.

Derivatization and Analog Synthesis of 6 Pent 4 Ynyloxy Nicotinic Acid

Modifications of the Pent-4-ynyloxy Moiety

Alkyne Functionalization via Click Chemistry (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne group of 6-(Pent-4-ynyloxy)nicotinic acid is particularly well-suited for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and reliable method for conjugating the nicotinic acid derivative with a wide variety of azide-containing molecules, leading to the formation of stable 1,2,3-triazole rings. nih.govbeilstein-journals.orgorganic-chemistry.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. nih.govorganic-chemistry.org

This strategy allows for the modular synthesis of a library of compounds by reacting this compound with diverse azides. For example, coupling with fluorescent azides can yield probes for biological imaging, while attachment to bioactive molecules can create hybrid compounds with dual functionalities. The resulting triazole ring is not merely a linker but can also participate in biological interactions.

Reactant 1Reactant 2 (Azide)CatalystProductReference
This compoundBenzyl azide (B81097)Copper(I) salt6-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methoxy)nicotinic acid nih.gov
This compoundAzido-functionalized polyethylene glycol (PEG)Copper(I) saltPEGylated 6-(alkoxy)nicotinic acid derivative beilstein-journals.org
This compoundAzido-sugar derivativeCopper(I) saltGlycoconjugate of 6-(alkoxy)nicotinic acid organic-chemistry.org

Hydrogenation of the Alkyne Moiety

The alkyne functionality can be selectively reduced to either an alkene or a fully saturated alkane. Catalytic hydrogenation is a common method to achieve this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. In contrast, using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will typically lead to the complete saturation of the triple bond, yielding the corresponding 6-(pentyloxy)nicotinic acid.

This modification eliminates the reactivity of the alkyne and alters the geometry and flexibility of the side chain, which can have a profound effect on the molecule's interaction with biological targets.

Starting MaterialCatalystProduct
This compoundLindlar's Catalyst, H₂6-(Pent-4-enyloxy)nicotinic acid (cis)
This compoundPalladium on Carbon, H₂6-(Pentyloxy)nicotinic acid

Variations in Alkyl Chain Length and Substitutions

The synthesis of analogs with different alkyl chain lengths connecting the alkyne to the nicotinic acid core provides another avenue for structural diversification. By using ω-alkynols of varying lengths (e.g., but-3-yn-1-ol, hex-5-yn-1-ol) in the initial synthesis, a homologous series of 6-(alk-ω-ynyloxy)nicotinic acids can be prepared. This allows for the systematic investigation of the impact of chain length on the molecule's properties.

Furthermore, substitutions can be introduced along the alkyl chain. This can be achieved by starting with appropriately substituted alkynols. These substitutions can introduce chirality, alter lipophilicity, or provide additional points for functionalization.

Modifications of the Nicotinic Acid Pyridine (B92270) Core

The nicotinic acid portion of the molecule offers several sites for modification, including the carboxylic acid group and the aromatic pyridine ring itself.

Ester and Amide Formation at the Carboxylic Acid Group

The carboxylic acid group of this compound is readily converted into a variety of esters and amides. Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base, can be employed to generate a range of alkyl or aryl esters.

Starting MaterialReagent(s)Product Class
This compoundMethanol, H₂SO₄Methyl 6-(pent-4-ynyloxy)nicotinate
This compoundOxalyl chloride, then BenzylamineN-Benzyl-6-(pent-4-ynyloxy)nicotinamide
This compoundEDC, Hydroxylamine6-(Pent-4-ynyloxy)nicotinohydroxamic acid

Substitutions at Other Positions of the Pyridine Ring

While the 6-position is occupied by the pent-4-ynyloxy group, other positions on the pyridine ring (positions 2, 4, and 5) are potential sites for further substitution. Introducing substituents such as halogens, alkyl groups, or nitro groups can significantly influence the electronic properties and steric environment of the pyridine core.

Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to the ring's electron-deficient nature. However, by employing activated pyridine derivatives or specific reaction conditions, substitutions can be achieved. For instance, nitration of nicotinic acid derivatives can occur under harsh conditions. Halogenation can also be performed, providing a handle for further cross-coupling reactions to introduce a wider variety of functional groups. The presence of the alkoxy group at the 6-position can influence the regioselectivity of these substitution reactions.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the derivatization and analog synthesis of This compound , including the design and synthesis of conformationally restricted analogs or the generation of compound libraries for biological screening.

It is possible that "this compound" is a novel compound that has not yet been extensively studied, a proprietary molecule not disclosed in public literature, or an intermediate in a larger synthetic pathway that is not itself the focus of derivatization efforts.

Structure Activity Relationship Sar Studies of 6 Pent 4 Ynyloxy Nicotinic Acid Derivatives

Systematic Design of Analogs for SAR Elucidation

The systematic design of analogs is a cornerstone of SAR studies. For 6-(pent-4-ynyloxy)nicotinic acid derivatives, this would involve the synthesis and biological evaluation of a series of compounds where specific parts of the molecule are systematically modified. The goal is to probe the importance of each structural component for its biological activity.

Key modifications would include:

Alterations to the pent-4-ynyloxy chain:

Varying the length of the alkyl chain (e.g., replacing pentyl with butyl, hexyl, etc.) to investigate the impact of chain length and flexibility.

Modifying the position of the alkyne group (e.g., pent-3-ynyloxy, pent-2-ynyloxy) to understand the spatial requirements of this functionality.

Replacing the alkyne with other functional groups (e.g., alkene, alkane, ether) to determine the specific contribution of the triple bond.

Modifications of the nicotinic acid core:

Esterification or amidation of the carboxylic acid group to assess its role in binding.

Introduction of substituents on other positions of the pyridine (B92270) ring to probe for additional binding pockets.

Replacement of the pyridine ring with other heterocyclic systems to evaluate the importance of the nitrogen atom and the aromatic system.

An example of a systematic approach to analog design for a related series of nicotinic acid derivatives is the synthesis of various acylhydrazones, where the core nicotinic acid hydrazide is condensed with a variety of aldehydes to explore the effect of different substituents on antimicrobial activity mdpi.com. Similarly, the synthesis of conformationally restricted analogs of nicotine has been a successful strategy to understand the bioactive conformation of nAChR ligands nih.gov.

Identification of Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For nicotinic acid derivatives, key pharmacophoric features have been identified that are likely relevant to this compound.

Based on studies of nicotinic agonists, the essential pharmacophoric elements generally include:

A cationic center: In many nicotinic ligands, a positively charged nitrogen atom is crucial for a cation-π interaction with a conserved tryptophan residue in the nAChR binding site nih.govnih.gov. While this compound does not have a permanently charged nitrogen, the pyridine nitrogen can be protonated.

A hydrogen bond acceptor: A hydrogen bond acceptor is another critical component of the nicotinic pharmacophore nih.gov. The pyridine nitrogen atom and the carbonyl oxygen of the carboxylic acid group in this compound can both serve as hydrogen bond acceptors.

A hydrophobic region: The pent-4-ynyloxy side chain provides a significant hydrophobic moiety that can engage in hydrophobic interactions within the receptor binding pocket. The shape and size of this hydrophobic group can influence subtype selectivity mdpi.com.

Pharmacophore models have been successfully used to guide the design of new nicotinic acid derivatives with various biological activities, including antifungal and anti-inflammatory properties mdpi.comnih.gov. For sesquiterpene pyridine alkaloids, which contain a nicotinic acid moiety, a pharmacophore model identified a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group as key features semanticscholar.org.

Contribution of the Pent-4-ynyloxy Moiety to Biological Activity

The pent-4-ynyloxy moiety at the 6-position of the nicotinic acid core is expected to significantly influence the compound's biological profile. Studies on 6-substituted nicotine analogs have shown that the nature of the substituent at this position plays a critical role in determining the affinity for nAChRs researchgate.net.

The contribution of the pent-4-ynyloxy group can be dissected into several factors:

Steric Effects: The size and shape of the pent-4-ynyloxy group are important. While increased lipophilicity can be beneficial, an excessively bulky substituent at the 6-position can lead to a decrease in affinity due to steric hindrance researchgate.net.

Electronic Effects: The oxygen atom of the ether linkage and the π-system of the alkyne can influence the electron distribution of the pyridine ring, which may affect its interaction with the receptor.

Specific Interactions of the Alkyne: The terminal alkyne group is a relatively rigid and linear structural element. It can participate in specific interactions within the binding pocket, such as π-π stacking or hydrophobic interactions. The design of ligands with benzyloxy groups to increase lipophilicity and extend ligand-receptor interactions has been shown to enhance brain penetration and subtype selectivity for nAChRs mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each analog and then using statistical methods to correlate these descriptors with their measured biological activity.

Relevant molecular descriptors could include:

Hydrophobicity parameters: such as logP.

Electronic parameters: such as Hammett constants (σ) or calculated atomic charges.

Steric parameters: such as molar refractivity (MR) or Taft steric parameters (Es).

Topological indices: which describe the connectivity and shape of the molecule.

A QSAR study on 6-substituted nicotine analogs demonstrated that a combination of the lipophilicity (π) and the volume of the 6-position substituent could account for the affinity at nAChRs researchgate.net. In another study on nicotinamide (B372718) derivatives as NCX inhibitors, a QSAR model showed that the inhibitory activity was dependent on the hydrophobicity and the shape of the substituent at the 3-position of a phenyl ring attached to the nicotinamide core nih.gov. Such models can be highly valuable for predicting the activity of newly designed compounds and for optimizing lead structures frontiersin.org.

The following is an illustrative data table that could be generated from a hypothetical QSAR study on a series of 6-(alkynyloxy)nicotinic acid derivatives:

CompoundR GrouplogPMolar Refractivity (MR)Biological Activity (IC50, µM)
1-(CH2)2-C≡CH1.845.210.5
2-(CH2)3-C≡CH2.349.85.2
3-(CH2)4-C≡CH2.854.42.1
4-(CH2)2-C≡C-CH32.250.18.9
5-(CH2)3-C≡C-CH32.754.74.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Impact of Stereochemistry on Activity (if applicable)

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct pharmacological profiles nih.govnih.gov. For this compound, if a chiral center were to be introduced into the molecule, for example, by substitution on the pent-4-ynyloxy chain, it would be essential to investigate the impact of stereochemistry on its activity.

The synthesis and biological evaluation of individual enantiomers or diastereomers would be necessary. Often, one stereoisomer will have a significantly higher affinity for the biological target than the others. This stereoselectivity is a strong indication of a specific, three-dimensional interaction with the binding site.

For instance, in a study on 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is stereoselective malariaworld.orgresearchgate.net. While this compound itself is not chiral, derivatives with chiral modifications would necessitate a thorough investigation of their stereochemical properties to fully understand their SAR.

Molecular Interactions and Biological Target Identification

Ligand-Receptor Binding Assays (e.g., G-protein Coupled Receptors like HCA2/GPR109A)

Nicotinic acid is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor (GPCR). wikipedia.orgsinobiological.com This receptor is primarily expressed in adipocytes and immune cells. sinobiological.comnih.gov Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. sinobiological.com This mechanism is responsible for the well-documented lipid-lowering effects of nicotinic acid. wikipedia.org

Given the structural conservation of the nicotinic acid core in 6-(Pent-4-ynyloxy)nicotinic acid, it is highly probable that this compound also interacts with HCA2. Ligand-receptor binding assays would be the primary method to confirm this hypothesis and to quantify the binding affinity. In such assays, a radiolabeled or fluorescently tagged ligand known to bind the receptor is competed off by the unlabeled test compound. The concentration of the test compound required to displace 50% of the labeled ligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. A hypothetical binding assay could compare the affinity of nicotinic acid and this compound for the HCA2 receptor.

Table 1: Hypothetical Ligand-Receptor Binding Data

CompoundTarget ReceptorBinding Affinity (Ki)
Nicotinic AcidHCA2/GPR109AKnown micromolar affinity
This compoundHCA2/GPR109ATo be determined

Enzyme Inhibition and Activation Profiling (e.g., COX-2, iNOS, MMPs)

Nicotinic acid and its derivatives have been investigated for their effects on various enzymes, particularly those involved in inflammation. dovepress.comnih.gov Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key pro-inflammatory enzymes. semanticscholar.orggoogle.com Some studies have shown that certain nicotinic acid derivatives can inhibit the expression and activity of these enzymes. nih.gov For example, novel synthesized nicotinic acid derivatives have demonstrated the ability to reduce the levels of iNOS and COX-2 in stimulated macrophage cells. nih.gov

Similarly, the influence of nicotinic acid derivatives on matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, could be an area of investigation. nih.gov Nicotine, a related compound, has been shown to induce the expression of MMP-9 in cancer cells. mdpi.com

Enzyme inhibition and activation profiling for this compound would involve in vitro assays with purified enzymes or cell-based assays to measure changes in enzyme activity or expression levels. Such a profile would reveal whether the compound has potential anti-inflammatory or other enzyme-modulating effects.

Table 2: Potential Enzyme Inhibition Profile

EnzymeEffect of this compoundIC50/EC50
COX-2To be determinedTo be determined
iNOSTo be determinedTo be determined
MMPsTo be determinedTo be determined

Mechanistic Investigation of Target Engagement

Once a direct binding interaction between a compound and a target is confirmed, the next step is to investigate the mechanism of target engagement within a cellular context. youtube.com Cellular target engagement assays can confirm that the compound enters the cell and binds to its intended target in its native environment. youtube.com These assays often measure a change in the biophysical properties of the target protein upon compound binding, such as thermal stability or resistance to degradation. nih.govacs.org For instance, a compound binding to its target protein can stabilize it, leading to a higher melting temperature in a thermal shift assay or reduced degradation by proteases in a drug affinity responsive target stability (DARTS) assay. nih.gov

Affinity Proteomics for De Novo Target Identification

In cases where the biological targets of a compound are unknown, affinity proteomics serves as a powerful tool for de novo identification. nih.govpnas.org This approach typically involves immobilizing the compound of interest on a solid support, such as beads, to create an affinity matrix. researchgate.net This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. nih.gov

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with affinity pull-down experiments to distinguish specific binders from non-specific background proteins. pnas.org This methodology could be applied to this compound to identify its primary targets and potential off-target interactions within the proteome.

Fluorescent Probe Design for Cellular Target Tracking

The structure of this compound, specifically the terminal alkyne group on the pentynyloxy side chain, makes it an ideal candidate for conversion into a fluorescent probe. This alkyne moiety can be readily modified using "click chemistry," a highly efficient and specific reaction, to attach a fluorophore.

The resulting fluorescent probe could then be used in live-cell imaging studies to visualize its subcellular localization and to track its interaction with target proteins. rsc.orgibs.re.kr Techniques such as fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) could be employed to study the kinetics of target engagement in real-time. Designing such probes is crucial for understanding the spatiotemporal dynamics of drug-target interactions within a living cell. nih.govacs.org

In Vitro Biological Activity Profiling of 6 Pent 4 Ynyloxy Nicotinic Acid

Anti-inflammatory Modulatory Effects in Cellular Models

No studies were found that investigated the anti-inflammatory effects of 6-(Pent-4-ynyloxy)nicotinic acid in cellular models.

Cytokine Secretion Assays (e.g., TNF-α, IL-6)

There is no available data on the effect of this compound on the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Nitric Oxide Production Inhibition in Macrophage Cells

Research on the capacity of this compound to inhibit nitric oxide production in macrophage cells has not been identified.

Effects on Inflammatory Signaling Pathways

The effects of this compound on key inflammatory signaling pathways have not been documented in the available scientific literature.

Antioxidant Properties Assessment

No data is available regarding the antioxidant properties of this compound.

Free Radical Scavenging Assays (e.g., DPPH, SOD)

There are no published results from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or SOD (superoxide dismutase) assays, for this compound.

Cellular Oxidative Stress Modulation

Information on how this compound may modulate cellular oxidative stress is not available.

Antimicrobial Activity Studies

Comprehensive searches have revealed no published studies on the antimicrobial activity of this compound.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

There is currently no available data from in vitro studies evaluating the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. While some research has explored the antimicrobial potential of various derivatives of nicotinic acid, these findings are not directly applicable to this compound. For instance, studies on certain novel acylhydrazone derivatives of nicotinic acid have indicated significant activity against Gram-positive bacteria and comparatively less activity against Gram-negative strains. However, without specific testing, the activity of this compound remains unknown.

Antifungal Efficacy Assessments

Similarly, there is a lack of research on the antifungal properties of this compound. No studies were found that assessed its efficacy against any fungal species. For context, related compounds such as nicotinamide (B372718) have demonstrated some antifungal activity against Candida albicans. However, this does not provide a basis for inferring the potential antifungal action of this compound.

Receptor-Mediated Signaling Pathway Activation (e.g., cAMP accumulation)

No studies have been published investigating the effect of this compound on any receptor-mediated signaling pathways, including the activation of cyclic AMP (cAMP) accumulation. Research into the broader class of nicotinic acid derivatives has sometimes touched upon interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), which can influence inflammatory pathways. However, there is no specific information linking this compound to these or any other receptors, nor any data on its potential to modulate second messenger systems like cAMP.

Cell-Based Functional Assays

There is no publicly available information from any cell-based functional assays involving this compound. Such assays are crucial for understanding the cellular mechanisms of a compound, and the absence of this data means that its effects on cellular functions such as proliferation, viability, or specific pathway modulation have not been determined.

Mechanistic Investigations of Biological Effects

Analysis of Intracellular Signaling Cascades

To understand how a compound like 6-(Pent-4-ynyloxy)nicotinic acid influences cellular behavior, a primary step involves the analysis of intracellular signaling cascades. This is often initiated by examining its effect on key signaling pathways that regulate fundamental cellular processes such as proliferation, survival, and metabolism.

For instance, researchers would investigate the phosphorylation status of critical proteins within pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades. nih.govnih.gov A time-dependent analysis of Akt phosphorylation at key residues (such as Thr308 and Ser473) would reveal if the compound activates or inhibits this crucial survival pathway. nih.gov Such studies often utilize techniques like Western blotting with phospho-specific antibodies in relevant cell lines. The involvement of G-protein coupled receptors (GPCRs), such as HCA₂, which are known targets of the related compound nicotinic acid, would also be a key area of investigation. nih.govnih.gov

Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment

Transcriptomics provides a global view of how a compound alters gene expression. By treating cells with this compound and subsequently performing techniques like RNA-sequencing or microarray analysis, scientists can identify which genes are upregulated or downregulated.

This approach can reveal the broader cellular programs affected by the compound. For example, studies on the related molecule niacin have used DNA microarrays to identify its impact on the expression of genes involved in NAD biosynthesis, such as niaX, pnuC, and nadC, and have identified transcriptional regulators like NiaR that mediate these effects. nih.gov A similar approach for this compound would provide a comprehensive, unbiased look at its molecular targets and affected pathways.

Cellular Uptake and Subcellular Localization Studies

Understanding if and how this compound enters cells and where it localizes is fundamental to understanding its mechanism of action. Various methods are employed for these studies, ranging from fluorescence microscopy to mass spectrometry. nih.gov

If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye without altering its properties, its uptake and distribution within cellular compartments like the cytoplasm, nucleus, or mitochondria can be directly visualized. nih.gov This information is critical for determining whether the compound acts on cell surface receptors or has intracellular targets.

Metabolomic Profiling to Elucidate Metabolic Perturbations

Metabolomics involves the comprehensive study of small molecule metabolites within a biological system. By analyzing the metabolome of cells treated with this compound, researchers can identify specific metabolic pathways that are perturbed. nih.govnih.gov

Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to generate metabolic profiles. nih.gov For example, studies on other compounds have revealed changes in amino acid pathways, energy metabolism (e.g., ATP and NAD+ levels), and lipid composition. nih.gov Given that nicotinic acid is a well-known modulator of lipid metabolism, a key focus for this compound would be its impact on fatty acid oxidation and the levels of various lipid species. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 6-(Pent-4-ynyloxy)nicotinic acid, methods like Density Functional Theory (DFT) would be employed to calculate key electronic descriptors. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted ValueSignificance
HOMO Energy-Indicates the molecule's ability to donate electrons.
LUMO Energy-Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap-Relates to the molecule's chemical reactivity and stability.
Dipole Moment-Provides insight into the molecule's polarity and solubility.
Electrostatic Potential-Maps regions of positive and negative charge, predicting interaction sites.

Conformational Analysis and Ligand Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound would involve systematically exploring its rotational degrees of freedom to identify low-energy, stable conformations. This is particularly important for the flexible pent-4-ynyloxy side chain. Understanding the preferred conformations is essential for predicting how the molecule might fit into a biological target's binding site.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Given that nicotinic acid derivatives are known to interact with various receptors, including those involved in lipid metabolism and neurotransmission, docking studies for this compound would be highly informative. nih.govmdpi.com For instance, fatty acid amide hydrolase (FAAH) has been identified as a potential target for related compounds. nih.govnih.gov Docking simulations would predict the binding mode and affinity of the compound within the active site of such a target, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-A lower value suggests a stronger binding interaction.
Key Interacting Residues-Identifies the specific amino acids in the target's active site that interact with the ligand.
Hydrogen Bonds-Number and type of hydrogen bonds formed, crucial for binding specificity.
Hydrophobic Interactions-Highlights non-polar interactions contributing to binding.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

To assess the stability of the predicted ligand-protein complex from docking studies, molecular dynamics (MD) simulations are employed. nih.gov An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into the dynamic stability of the binding pose. This method can reveal conformational changes in both the ligand and the protein upon binding and helps to refine the understanding of the interaction.

In Silico ADMET Prediction and Pharmacokinetic Property Optimization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET prediction models can estimate these properties for this compound based on its chemical structure. researchgate.net This allows for early identification of potential liabilities, such as poor oral bioavailability or potential toxicity, and guides the chemical modification of the scaffold to optimize its pharmacokinetic profile.

Table 3: Representative In Silico ADMET Predictions for this compound

ADMET PropertyPredicted OutcomeImplication for Drug Development
Human Intestinal Absorption-Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier Penetration-Indicates the likelihood of the compound reaching the central nervous system.
Cytochrome P450 Inhibition-Assesses the potential for drug-drug interactions.
hERG Inhibition-Predicts the risk of cardiotoxicity.
Ames Mutagenicity-Screens for potential to cause genetic mutations.

Virtual Screening and De Novo Drug Design Based on the Nicotinic Acid Scaffold

The nicotinic acid scaffold serves as a valuable starting point for the discovery of new therapeutic agents. nih.govuic.edumdpi.com Virtual screening techniques can be used to search large chemical databases for compounds that are structurally similar to this compound or that are predicted to bind to the same biological target. nih.govarxiv.org Furthermore, de novo drug design algorithms can use the nicotinic acid scaffold as a foundation to generate novel molecular structures with potentially improved activity and pharmacokinetic properties.

Future Research Directions and Potential Academic Applications

Development as Chemical Probes for Biological Systems

The most immediate and compelling application for 6-(Pent-4-ynyloxy)nicotinic acid is its development as a chemical probe. The terminal alkyne is a key functional group for bioorthogonal chemistry, allowing the molecule to be covalently linked to a reporter tag (like a fluorophore or biotin) after it has interacted with its biological targets within a complex system. nih.gov This would enable researchers to visualize, isolate, and identify the binding partners of the nicotinic acid scaffold with high precision.

This approach, often termed Activity-Based Protein Profiling (ABPP), could be used to:

Visualize Target Engagement: By attaching a fluorescent dye, researchers could use microscopy to see where the compound localizes within cells or tissues.

Identify Protein Targets: By attaching a biotin (B1667282) tag, the compound-protein complex can be pulled down from cell lysates and the protein identified using mass spectrometry. This is crucial for discovering novel receptors or enzymes that interact with nicotinic acid derivatives.

Quantify Target Occupancy: Competitive assays could be designed to measure how effectively other, non-tagged molecules displace the probe from its target, providing a method to screen for new drugs.

The development of such a probe would be a significant step forward in understanding the pharmacology of this class of compounds.

Table 1: Potential Bioorthogonal Reactions for Probe Development

Reaction Name Reactant for Alkyne Catalyst Reporter Tag Example Application
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide-functionalized tag Copper(I) Azido-rhodamine (Fluorescence) Imaging, Target ID
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne-functionalized tag None (Catalyst-free) DIBO-biotin (Affinity pull-down) Live-cell labeling
Sonogashira Coupling Aryl or vinyl halide tag Palladium/Copper Iodinated fluorophore Probe Synthesis

Exploration of Novel Biological Pathways and Therapeutic Hypotheses (Pre-clinical Focus)

Nicotinic acid is known to exert its effects through several mechanisms, including acting as a precursor for the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and as a ligand for G protein-coupled receptors like HCAR2 (GPR109A). nih.govmdpi.comnih.gov However, a complete picture of its biological interactions remains elusive. A chemical probe based on this compound would be instrumental in pre-clinical studies to dissect these pathways.

Pre-clinical research could focus on:

Deconvoluting Receptor-Mediated vs. Metabolic Effects: By identifying all protein interactors, researchers could distinguish effects caused by direct receptor binding from those resulting from its conversion to NAD+.

Identifying Off-Target Effects: The probe could uncover previously unknown "off-target" interactions that might contribute to both the therapeutic effects and side effects of nicotinic acid-based drugs. nih.gov

Formulating New Therapeutic Hypotheses: The discovery of novel binding partners could link the nicotinic acid scaffold to new biological pathways, suggesting its potential use in diseases beyond dyslipidemia, such as neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, or certain cancers. mdpi.comclinicaltrials.gov For instance, studies have already noted the potential for nicotinic acid in managing conditions from kidney injury to hyperalgesia due to its anti-inflammatory and anti-oxidant properties. mdpi.com

Table 2: Potential Biological Targets for Investigation

Target Class Specific Example Known or Hypothesized Role Research Goal
G Protein-Coupled Receptor HCAR2 (GPR109A) Lipid metabolism, flushing side effect Map receptor distribution and downstream signaling
Enzymes Nicotinamidase Conversion to nicotinamide Trace metabolic fate and NAD+ synthesis
NAD-dependent enzymes Sirtuins (e.g., SIRT1) Deacetylases involved in aging, metabolism Investigate indirect effects on NAD+ pool
Novel Binding Proteins To be discovered Unknown Uncover new mechanisms of action and therapeutic targets

Integration into Advanced Drug Delivery Systems (Conceptual Frameworks)

The chemical versatility of this compound makes it an attractive building block for advanced drug delivery systems. The alkyne handle allows for its precise conjugation to various nanocarriers using click chemistry, creating highly engineered therapeutic constructs. nih.gov

Conceptual frameworks for drug delivery include:

Targeted Nanoparticles: The compound could be attached to the surface of nanoparticles (e.g., liposomes, polymeric micelles) that are also decorated with ligands targeting specific cells (e.g., cancer cells or inflamed endothelial cells). This would concentrate the therapeutic agent at the site of disease, potentially increasing efficacy and reducing systemic side effects.

Controlled-Release Hydrogels: The molecule could be incorporated into a biocompatible hydrogel scaffold. This could be used for localized, sustained release of the drug, which might be beneficial for applications like treating localized inflammation or for transdermal delivery systems. mdpi.com

Prodrug Formulations: The carboxylic acid group could be modified to create a prodrug that is activated only upon reaching its target, while the alkyne group is used to link it to a carrier molecule, combining two strategies for enhanced drug delivery.

These approaches remain conceptual but highlight the potential for creating next-generation therapeutics based on this versatile scaffold. nih.gov

Table 3: Conceptual Drug Delivery System Integration

Delivery System Conjugation Strategy Potential Advantage Target Application
Liposomes Click chemistry to lipid head groups Passive or active targeting to specific tissues Systemic inflammatory diseases, oncology
Polymeric Nanoparticles Covalent attachment to polymer backbone Improved solubility and stability Oral or intravenous drug delivery
Transdermal Patch Incorporation into a polymer matrix Sustained, non-invasive delivery Management of chronic conditions

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a highly collaborative and interdisciplinary research approach. Realizing its full potential would require expertise from a range of scientific fields.

Synthetic Organic Chemistry: To synthesize the compound, create derivatives with different linkers, and attach various reporter tags.

Chemical Biology: To apply the chemical probes in cellular and animal models to study protein interactions and biological pathways.

Pharmacology and Physiology: To characterize the physiological and therapeutic effects of the compound and its conjugates in pre-clinical models of disease.

Materials Science and Bioengineering: To design and fabricate novel drug delivery systems that incorporate the molecule. mdpi.com

Computational Chemistry: To model the interactions of the compound with its targets and to predict the properties of new derivatives.

Such collaborations would foster innovation and accelerate the translation of basic scientific discoveries into potential therapeutic applications.

Contribution to the Understanding of Nicotinic Acid Biology

Ultimately, the development and application of this compound as a research tool could profoundly enhance our fundamental understanding of nicotinic acid biology. For decades, nicotinic acid has been used as a lipid-lowering drug, but its clinical use has been hampered by side effects, and its full mechanism of action is not completely understood. nih.govnih.gov

A specific chemical probe would allow the scientific community to:

Build a comprehensive map of the proteins that interact with the nicotinic acid scaffold in various cell types and tissues.

Clarify the molecular basis for its therapeutic effects on lipid levels and its side effects, such as cutaneous flushing. nih.gov

Discover new biological functions for this important vitamin and signaling molecule, potentially expanding its therapeutic utility. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.